molecular formula C15H14O4 B3047790 Rotundatin CAS No. 278608-08-5

Rotundatin

Cat. No. B3047790
CAS RN: 278608-08-5
M. Wt: 258.27 g/mol
InChI Key: FRNDIOQCIXBSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotundatin is a natural product found in Dendrobium rotundatum, Dendrobium loddigesii, and Dendrobium plicatile with data available.

Scientific Research Applications

Rotundatin Bioactive Compounds and Uses

Boesenbergia rotunda, commonly known as Rotundatin, is a plant native to Indonesia, known for its diverse applications in traditional medicine, culinary uses, and as a source of bioactive compounds. It contains a variety of flavonoids (such as chalcones, flavanones, and flavones) and essential oils, which contribute to its wide range of medicinal properties. These compounds are found to have anti-HIV-1, antitumor, anti-inflammatory, antioxidative, anticancer, anti-obesity, and antimicrobial activities. The essential oils from B. rotunda, characterized by components like terpinene and geraniol, are used for their antipyretic, aromatherapy, and analgesic properties. The extract of B. rotunda has been utilized for its ability to disrupt microbial membrane and wall structures and to enhance lipid catabolism, addressing obesity (Silalahi, 2017).

Rotundatin in Unani Medicine

Aristolochia rotunda, another species associated with Rotundatin, is highlighted in Unani medicine for its therapeutic uses. The rhizome of A. rotunda is employed in the treatment of various ailments including stomach and liver diseases, jaundice, cough, septic wounds, splenomegaly, and gout. It is also a component in numerous compound preparations like Anqarooya-i-Kabir and Majun Falasifa. Despite its widespread use, there's a caution against aristolochic acid, a compound found in A. rotunda, due to its potential to cause renal impairment and other adverse reactions. This underscores the importance of balancing traditional uses with modern safety standards (Ansari et al., 2021).

properties

IUPAC Name

4-methoxy-9,10-dihydrophenanthrene-2,5,9-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-13-7-9(16)5-8-6-12(18)10-3-2-4-11(17)15(10)14(8)13/h2-5,7,12,16-18H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNDIOQCIXBSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C=CC=C3O)C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031826
Record name Plicatol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rotundatin

CAS RN

278608-08-5, 144506-16-1
Record name 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278608-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144506-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plicatol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotundatin
Reactant of Route 2
Rotundatin
Reactant of Route 3
Rotundatin
Reactant of Route 4
Rotundatin
Reactant of Route 5
Rotundatin
Reactant of Route 6
Reactant of Route 6
Rotundatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.